
2-Methyl-5-(thiophen-3-yl)aniline
Descripción general
Descripción
“2-Methyl-5-(thiophen-3-yl)aniline” is a chemical compound with the molecular formula C11H11NS . It is a derivative of aniline where the phenyl ring has been replaced by thiophene .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to an aniline group . The thiophene ring is a five-membered ring made up of four carbon atoms and one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can undergo a variety of chemical reactions. For example, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions mentioned earlier . These reactions can lead to the formation of new compounds with potential biological activity .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of thiophene derivatives is in the field of corrosion inhibition. For instance, compounds similar to 2-Methyl-5-(thiophen-3-yl)aniline have been synthesized and studied for their efficiency in inhibiting corrosion. A specific example is a thiophene Schiff base used to prevent the corrosion of mild steel in acidic environments. This compound demonstrates excellent corrosion inhibition efficiency, which increases with concentration. The adsorption of the compound on the steel surface follows Langmuir's adsorption isotherm, indicating a strong and efficient binding to the metal surface to prevent corrosion (Daoud et al., 2014).
Fluorescence Studies
Thiophene derivatives have also been explored for their potential in fluorescence-based applications. For example, novel thiophene-substituted 1,3,4-oxadiazoles have been studied for their fluorescence quenching by aniline, indicating their potential as fluorescent aniline sensors. These compounds exhibit significant fluorescence quenching in the presence of aniline, suggesting their utility in detecting and sensing applications (Naik et al., 2018).
Material Synthesis and Characterization
Thiophene and aniline derivatives are key in synthesizing various materials, including conducting polymers and electrochromic materials. For instance, thiophene Schiff base complexes have been synthesized and characterized, revealing insights into their magnetic and thermal properties (Osowole, 2011). These materials' unique properties make them suitable for applications in electronic devices, sensors, and other advanced materials.
In another study, a novel class of emitting amorphous molecular materials was designed, incorporating thiophene units for electroluminescence applications. These materials exhibit intense fluorescence emission and high glass-transition temperatures, making them excellent candidates for organic electroluminescent devices (Doi et al., 2003).
Direcciones Futuras
The future directions for “2-Methyl-5-(thiophen-3-yl)aniline” could involve further exploration of its potential biological activities and applications in various fields. Given the wide range of properties exhibited by thiophene derivatives, “this compound” could be a promising candidate for the development of new pharmaceuticals, organic semiconductors, and other materials .
Mecanismo De Acción
- However, considering its structural similarity to other thiophene derivatives, it may impact pathways related to inflammation, cell proliferation, or signal transduction .
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Scientists continue to explore its potential applications in medicinal chemistry and material science . If you have any more questions or need additional information, feel free to ask! 😊
Análisis Bioquímico
Biochemical Properties
2-Methyl-5-(thiophen-3-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of biochemical pathways.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, this compound can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiophene derivatives are known to inhibit certain kinases, which play a role in cell signaling pathways . This binding can result in changes in gene expression, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects. Studies have shown that this compound remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions. Understanding the dosage threshold is essential for determining the safe and effective use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its bioavailability and efficacy. Understanding these mechanisms is crucial for optimizing the therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
2-methyl-5-thiophen-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-8-2-3-9(6-11(8)12)10-4-5-13-7-10/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVATVXHLOSOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


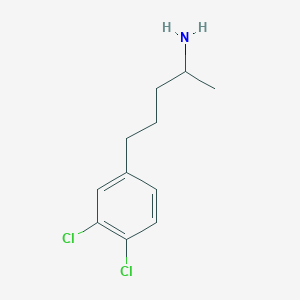
![1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400012.png)
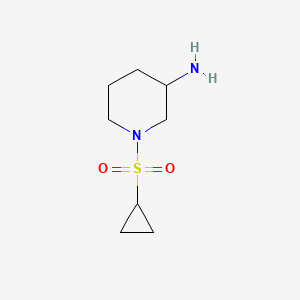


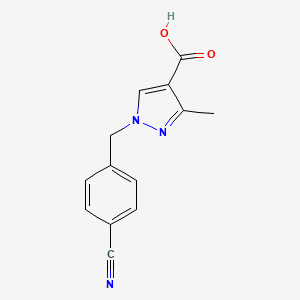
amine](/img/structure/B1400020.png)
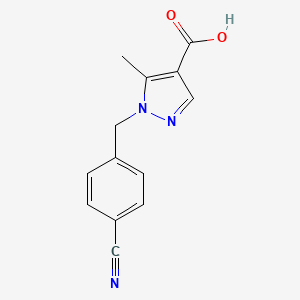
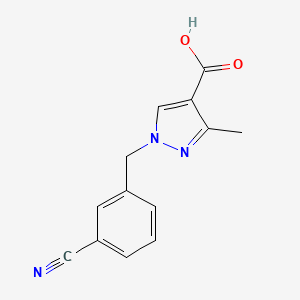

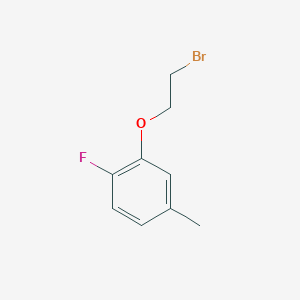
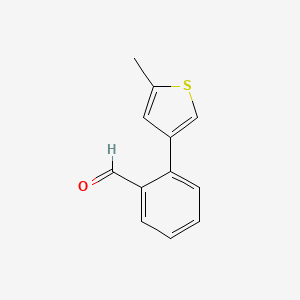
amine](/img/structure/B1400029.png)
![N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B1400030.png)
